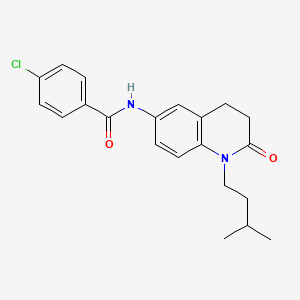

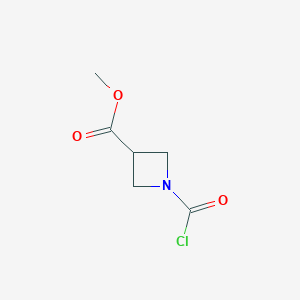

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Methods and Characterization

- A study describes a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This process involves acetylation, nucleophilic substitution reactions, and chlorination to yield various heterocyclic rings. These compounds have been fully characterized by spectral analyses, indicating their potential for investigating pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Pharmacological Potential

- Research on 4-oxoquinolines, a class of organic substances, highlights their importance in medicinal chemistry due to biological and synthetic versatility. N-1-Alkylated-4-oxoquinoline derivatives have shown various pharmacological activities, such as antibacterial and antiviral properties. This underscores the potential biomedical applications of similar compounds in drug development and therapeutic interventions (P. N. Batalha et al., 2019).

Heterocyclic Chemistry

- The development of new manufacturing routes for anticonvulsants based on tetrahydroisoquinoline derivatives demonstrates the chemical's relevance in creating pharmaceutical agents. This synthesis involves several steps, including dichlorination, nitration, and hydrogenation, to produce a compound that was successfully scaled up for pilot-plant production (M. Walker et al., 2010).

Catalytic Applications

- Studies on Rh(III)-catalyzed and Cobalt-catalyzed reactions with benzamides and diazo compounds or dihydrofuran highlight innovative methods to synthesize isoquinolinones and tetrahydrofuro[2,3-c]isoquinolinones. These reactions showcase the utility of such compounds in organic synthesis, providing efficient and environmentally benign pathways to complex heterocycles (Youzhi Wu et al., 2016) & (Zhuo-Zhuo Zhang et al., 2021).

Biological Activities

- The antimicrobial and antitubercular activities of novel carboxamide derivatives of 2-quinolones indicate the potential of such compounds in addressing infectious diseases. This research highlights the significance of structural modifications in enhancing biological activities, laying the groundwork for future drug discovery efforts (Abhishek Kumar et al., 2014).

Mechanism of Action

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological condition.

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability, solubility, and overall bioactivity. For example, boronic acids and their esters, which are often used in drug design, are known to be only marginally stable in water .

properties

IUPAC Name |

4-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSABSQIWLVYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)

![Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate](/img/structure/B2937620.png)

![3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2937621.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)